molecular formula C6H8O3S2 B2508975 (5-methanesulfonylthiophen-2-yl)methanol CAS No. 183251-65-2

(5-methanesulfonylthiophen-2-yl)methanol

Cat. No.: B2508975
CAS No.: 183251-65-2
M. Wt: 192.25
InChI Key: FXAJBPPKXPROLG-UHFFFAOYSA-N
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Description

(5-Methanesulfonylthiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a methanesulfonyl group at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methanesulfonylthiophen-2-yl)methanol typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is first functionalized to introduce the methanesulfonyl group. This can be achieved through sulfonation reactions using reagents such as methanesulfonyl chloride in the presence of a base like pyridine.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 2-position can be accomplished through a formylation reaction followed by reduction. For instance, the thiophene can be formylated using a Vilsmeier-Haack reaction, and the resulting aldehyde can be reduced to the alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding thiophene derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the methanesulfonyl group.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

(5-Methanesulfonylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may be explored for its potential biological activities, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-methanesulfonylthiophen-2-yl)methanol would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The methanesulfonyl group could play a role in enhancing the compound’s reactivity or binding affinity to molecular targets.

Comparison with Similar Compounds

    (5-Methylthiophen-2-yl)methanol: Similar structure but with a methyl group instead of a methanesulfonyl group.

    (5-Chlorothiophen-2-yl)methanol: Contains a chlorine atom instead of a methanesulfonyl group.

    (5-Nitrothiophen-2-yl)methanol: Features a nitro group instead of a methanesulfonyl group.

Uniqueness: (5-Methanesulfonylthiophen-2-yl)methanol is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and potential applications. This group can enhance the compound’s solubility, stability, and ability to participate in various chemical reactions compared to its analogs.

Properties

IUPAC Name

(5-methylsulfonylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAJBPPKXPROLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a THF (3 mL) solution of 5-methanesulfonyl-thiophene-2-carboxylic acid (900 mg, 4.32 mmol) at RT was added borane in THF (1M solution, 6 mL) and the reaction was stirred at room temperature overnight. The reaction was cooled in an ice bath and quenched with methanol. The solvent was evaporated under reduced pressure and the mixture was purified on a silica gel column to afford (5-methanesulfonyl-thiophen-2-yl)-methanol (500 mg, 60.2% yield).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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